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Abstract: Telaglenastat (formerly CB-839) is a first-in-class, potent, selective, and orally
bioavailable inhibitor of glutaminase (GLS).[1][2][3][4] Many cancer cells exhibit a high
dependency on glutamine for energy production and biosynthesis, making GLS a critical
enzyme for their proliferation and survival.[1][5][6] Telaglenastat blocks the conversion of
glutamine to glutamate, the first step in glutamine metabolism, thereby disrupting the
tricarboxylic acid (TCA) cycle and other vital cellular processes.[1][5][6] Preclinical xenograft
studies have demonstrated its anti-tumor activity, both as a monotherapy and in combination
with other anticancer agents, across a range of solid tumors including renal cell carcinoma
(RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC).[1][5][7]
[8][9] These application notes provide an overview of the mechanism, key quantitative data
from various xenograft models, and detailed protocols for conducting similar preclinical studies.

Mechanism of Action

Telaglenastat targets the metabolic reprogramming inherent in many tumor types. By inhibiting
glutaminase, it leads to a decrease in intracellular glutamate and its downstream metabolites,
such as the TCA cycle intermediate malate and the antioxidant glutathione.[1] This dual impact
on energy production and redox balance contributes to its anti-proliferative effects. In
combination with signal transduction inhibitors that often target glucose metabolism (e.g.,
MTOR or VEGFR inhibitors), Telaglenastat can induce a synergistic anti-tumor response by
simultaneously blocking two major metabolic pathways utilized by cancer cells.[1][2]
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Caption: Telaglenastat inhibits glutaminase, blocking glutamine to glutamate conversion.

Quantitative Data from Xenograft Studies

The efficacy of Telaglenastat has been evaluated in numerous xenograft models, both as a
monotherapy and in combination with standard-of-care agents. The following tables summarize
key findings.

Table 1: Efficacy of Telaglenastat Monotherapy in Xenograft Models
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Cancer . Xenograft Telaglenast Key
Cell Line Reference
Type Model at Dose Outcome
Slower tumor
Renal Cell
) ) 200 mg/kg, growth rate
Carcinoma Caki-1 Mouse [1]
BID, oral compared to
(RCC) .
vehicle.
Tumor
volume was
94.9% of
Head & Neck 200 mg/kg, )
HN5 Mouse vehicle- [10]
(HNSCC) BID, oral
treated
tumors on
day 25.
Demonstrate
Breast o
] N din vivo
Cancer Multiple Mouse Not Specified ] [7]
efficacy as a
(TNBC) .
single agent.

Table 2: Efficacy of Telaglenastat Combination Therapy in Xenograft Models
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. . growth
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o reduction vs.
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either agent
(2 mg/kg QD)
alone.
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Renal Cell (200 mg/kg anti-tumor
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(RCC) Everolimus (1  compared to
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Head & Neck o tumor volume
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Telaglenastat
o response to
Lung Cancer H460 Mouse + Radiation ) [13]
radiotherapy
(18 Gy)
by 30%.
Breast Increased
) Telaglenastat o
Cancer Multiple Mouse ] sensitivity to [13]
+ Paclitaxel )
(TNBC) paclitaxel.
Telaglenastat  Enhanced
(200 mg/kg anti-tumor
Melanoma Yummer 1.7 Mouse BID) + Anti- activity of [14]
PD1/Anti- checkpoint
CTLA4 inhibitors.
Experimental Protocols
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The following protocols provide a generalized framework for conducting xenograft studies with

Telaglenastat based on methodologies reported in the literature.

Protocol 1: Xenograft Tumor Model Establishment

e Cell Culture:

Culture the selected cancer cell line (e.g., Caki-1, CAL-27, H460) in the recommended
medium supplemented with fetal bovine serum and antibiotics.[1][10][13]

Maintain cells in a humidified incubator at 37°C with 5% CQO2.

Harvest cells during the logarithmic growth phase using trypsin and ensure high viability
(>95%) via Trypan Blue exclusion.

Resuspend the final cell pellet in a sterile, serum-free medium or a mixture with Matrigel at
the desired concentration (e.g., 2x1076 to 5x10”76 cells per 100-200 pL).

e Animal Handling & Implantation:

o Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.

o Allow mice to acclimatize for at least one week before the experiment.

o Subcutaneously inject the cell suspension into the flank of each mouse.[13][14]

Tumor Monitoring:

o Monitor animals for tumor growth. Begin caliper measurements once tumors are palpable.

Measure tumor dimensions 2-3 times per week. Calculate tumor volume using the
formula: Volume = (Width2 x Length) / 2.

Randomize animals into treatment groups when average tumor volume reaches a
predetermined size (e.g., 100-150 mm3).

Monitor animal body weight and overall health throughout the study as an indicator of
toxicity.
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Protocol 2: Telaglenastat Hydrochloride Administration

e Drug Formulation:
o Prepare the vehicle control solution.

o Prepare Telaglenastat formulation for oral gavage. A common dose used in preclinical
models is 200 mg/kg, administered twice daily (BID).[10][14][15]

o For combination studies, prepare the second agent according to its specified formulation
and administration route (e.g., everolimus at 1 mg/kg, once daily (QD), oral gavage).[15]

e Dosing and Schedule:

[¢]

Administer the vehicle or drug solutions to the respective groups based on the

randomization.
o Oral gavage is the standard route for Telaglenastat administration in these studies.[14][15]

o Maintain the dosing schedule (e.g., BID for Telaglenastat) consistently throughout the

treatment period.

o The treatment duration can vary from approximately 25 days to the point where tumors in
the control group reach the predetermined endpoint size.[10]
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Caption: Standard workflow for a Telaglenastat xenograft efficacy study.

Protocol 3: Efficacy and Pharmacodynamic Analysis

» Efficacy Evaluation:

o Continue monitoring tumor volume and body weight until the study endpoint.
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o The primary efficacy endpoint is often tumor growth inhibition (TGI).

o The study may be terminated when control tumors reach a specific size (e.g., 1500-2000
mm?3) or if signs of excessive toxicity are observed.

e Pharmacodynamic (PD) Marker Analysis:

o At the end of the study (or at specific time points), collect tumors and/or blood from a
subset of animals.

o To assess the on-target effect of Telaglenastat, flash-freeze tumor tissue for metabolite
analysis.[1]

o Use techniques like mass spectrometry to measure intracellular levels of key metabolites.

o Expected Outcome: Telaglenastat treatment should lead to a significant increase in
intratumoral glutamine and a marked decrease in glutamate, malate, and aspartate
compared to vehicle-treated controls.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3324489#xenograft-studies-using-telaglenastat-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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